molecular formula C23H23N3O4S2 B2518064 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-10-8

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2518064
CAS RN: 330190-10-8
M. Wt: 469.57
InChI Key: HHCFIDWPCVYZPS-UHFFFAOYSA-N
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Description

The compound "N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide" is a chemically synthesized molecule that may have potential biological activity. The structure suggests it is a benzamide derivative with a sulfonylamino group and a benzothiazol moiety. Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-tubercular, and electrophysiological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. In the context of the provided data, similar compounds have been synthesized using various starting materials and catalysts. For example, N-substituted benzamides have been synthesized from aromatic ketones and aldehydes using NaOH as a catalyst . Another method involves the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water, which is considered a "green" synthesis approach .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of a benzothiazol moiety in the compound suggests potential for interesting electronic and steric properties that could influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the presence of the aromatic ring. The sulfonylamino group could also be involved in reactions with azirines, leading to the formation of thiadiazoles and oxathiazoles . Additionally, the reactivity of the benzothiazol ring could be explored through reactions with different nucleophiles or electrophiles, potentially leading to a wide array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a sulfonylamino group could increase the compound's polarity and potentially its solubility in water. The benzothiazol ring might contribute to the compound's stability and its ability to interact with biological targets .

Scientific Research Applications

Synthesis and Biological Screening

Synthesis of Bioactive Molecules

A study by Patel et al. (2009) focused on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These molecules were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the versatility of benzothiazole derivatives in drug discovery Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009). International Journal of Chemical Sciences.

Microwave-Mediated Synthesis

Darweesh et al. (2016) reported an efficient, microwave-mediated synthesis technique for producing benzothiazole- and benzimidazole-based heterocycles. This method allows for the rapid generation of novel compounds, highlighting the importance of benzothiazole derivatives in the synthesis of heterocyclic compounds with potential biological activities Darweesh, A. F., Mekky, A. E. M., Salman, A., & Farag, A. (2016). Research on Chemical Intermediates.

Antioxidant and Anticancer Properties

Antioxidant Activities

Ahmad et al. (2010) synthesized a series of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides and evaluated their antioxidant and antibacterial activities. This study underscores the potential of benzothiazole derivatives as antioxidants and antibacterial agents Ahmad, M., Siddiqui, H., Zia-ur-Rehman, M., & Parvez, M. (2010). European Journal of Medicinal Chemistry.

Anticancer Agents

Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives as anticancer agents, demonstrating significant growth inhibition on melanoma cell lines. This research highlights the therapeutic potential of benzothiazole derivatives in cancer treatment Yılmaz, Ö., Özbaş Turan, S., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

Corrosion Inhibition

Corrosion Inhibitors

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in a 1 M HCl solution. The study demonstrated that these compounds offer significant protection against steel corrosion, indicating their potential applications in industrial corrosion protection Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D. (2016). Corrosion Science.

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-8-10-15(11-9-14)32(29,30)26-17-7-5-4-6-16(17)21(28)25-22-24-18-12-23(2,3)13-19(27)20(18)31-22/h4-11,26H,12-13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFIDWPCVYZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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